molecular formula C15H19NO B12874635 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine

Katalognummer: B12874635
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: IYIVFKMIJXWAOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine (CAS 791534-41-3) is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This benzofuran-piperidine derivative is characterized by its specific structural features, including a 6-methylbenzofuran moiety linked to a 1-methylpiperidine ring, which contributes to its calculated topological polar surface area of 16.4 Ų and an XLogP3 value of 3.3, indicating favorable membrane permeability . Compounds featuring the benzofuran scaffold, particularly when combined with piperidine and other heterocyclic systems, are of significant interest in medicinal chemistry and pharmaceutical research. They are frequently investigated as key synthetic intermediates or core structures in the development of novel therapeutic agents . For instance, similar molecular architectures have been explored in patented research for their potential as prodrug derivatives, highlighting the value of this chemotype in early-stage drug discovery . Researchers utilize this compound strictly as a reference standard or a building block in the synthesis of more complex molecules for non-clinical laboratory studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. For comprehensive safety and handling information, please refer to the Safety Data Sheet (SDS).

Eigenschaften

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

1-methyl-4-(6-methyl-1-benzofuran-2-yl)piperidine

InChI

InChI=1S/C15H19NO/c1-11-3-4-13-10-15(17-14(13)9-11)12-5-7-16(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3

InChI-Schlüssel

IYIVFKMIJXWAOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(O2)C3CCN(CC3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzofuran Ring Formation and Methylation

  • Benzofuran rings can be synthesized via cyclization reactions involving phenolic precursors and α-haloketones or via palladium-catalyzed coupling reactions such as Sonogashira coupling followed by cyclization.
  • Methyl substitution at the 6-position of benzofuran is introduced either by starting from appropriately substituted phenols or by regioselective methylation of the benzofuran ring.
  • For example, methylation can be achieved by using methyl iodide or methyl triflate under basic conditions or by employing methyl-substituted phenolic precursors in the initial cyclization step.

Functionalization at the 2-Position

  • The 2-position of benzofuran is activated for nucleophilic substitution by introducing a bromomethyl group.
  • This is commonly done by bromination of the methyl group at the 3-position (or 2-position depending on numbering) using N-bromosuccinimide (NBS) in an inert solvent such as carbon tetrachloride or dichloromethane under reflux conditions.
  • The resulting 2-(bromomethyl)-6-methylbenzofuran serves as a key intermediate for nucleophilic substitution.

Alternative Synthetic Routes and Key Reaction Conditions

Step Reaction Type Reagents/Conditions Solvents Temperature Time Notes
1 Benzofuran ring formation and methylation Phenolic precursor + α-haloketone or Pd-catalyzed coupling Ethanol, toluene, or DMF Room temp to reflux Several hours Methyl group introduced via substituted phenol or methylation
2 Bromination of methyl group N-Bromosuccinimide (NBS) CCl4, DCM Reflux 2-6 hours Generates bromomethyl intermediate
3 Nucleophilic substitution with piperidine Piperidine or 1-methylpiperidine, K2CO3, KI (catalytic) Acetonitrile, acetone Reflux 4-24 hours SN2 reaction to attach piperidine moiety

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as 1,4-dioxane or by silica gel flash chromatography using gradients of ethyl acetate and hexane or dichloromethane.
  • Characterization is performed by:
    • Melting point determination.
    • Infrared spectroscopy (IR) to confirm functional groups.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to verify the structure and substitution pattern.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis to confirm purity and composition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent Temperature Time Yield/Notes
Benzofuran synthesis and methylation Phenol derivatives, α-haloketones, Pd catalysts Ethanol, toluene, DMF RT to reflux Several hours Methyl group introduced at C-6
Bromination of methyl group N-Bromosuccinimide (NBS) CCl4, DCM Reflux 2-6 hours Forms bromomethyl intermediate
Piperidine substitution Piperidine, K2CO3, KI (cat.) Acetonitrile, acetone Reflux 4-24 hours SN2 reaction, high yield with KI catalyst
Purification Recrystallization, chromatography 1,4-Dioxane, ethyl acetate/hexane Ambient - Confirmed by IR, NMR, MS

Analyse Chemischer Reaktionen

Hydrogenation of the Benzofuran Ring

The unsaturated furan ring undergoes catalytic hydrogenation under mild conditions, producing dihydro- or tetrahydrobenzofuran derivatives. This reaction modulates aromaticity and impacts biological activity.

Table 1: Hydrogenation Conditions and Outcomes

Reagents/ConditionsCatalystSolventTemperatureOutcomeSource
H₂ (1 atm), 10% Pd/CPd/CEtOH25°CDihydrobenzofuran derivative
H₂ (50 psi), PtO₂PtO₂THF50°CTetrahydrobenzofuran product

Oxidation of the 6-Methyl Group

The 6-methyl substituent on benzofuran is susceptible to oxidation, forming carboxyl or carbonyl derivatives. Strong oxidants like KMnO₄ or CrO₃ drive this transformation.

Table 2: Oxidation Pathways

Reagents/ConditionsSolventTemperatureOutcomeSource
KMnO₄, H₂SO₄H₂O100°C6-Carboxybenzofuran derivative
CrO₃, Acetic AcidAcOHReflux6-Formyl intermediate

Electrophilic Aromatic Substitution

Electrophilic bromination or nitration occurs preferentially at the 5-position of benzofuran due to electronic directing effects.

Table 3: Electrophilic Substitution Reactions

Reagents/ConditionsCatalystSolventOutcomeSource
NBS, AIBN-CCl₄5-Bromo-6-methylbenzofuran
HNO₃, H₂SO₄H₂SO₄0°C5-Nitro derivative

Functionalization of the Piperidine Ring

The 1-methylpiperidine moiety undergoes demethylation under harsh acidic conditions, yielding a secondary amine.

Table 4: N-Demethylation Reactions

Reagents/ConditionsSolventTemperatureOutcomeSource
BBr₃, CH₂Cl₂DCM-78°CDemethylated piperidine
HCO₂H, RefluxHCO₂H100°CPartial N-demethylation

Radical-Mediated Transformations

Radical initiators facilitate C–H functionalization or cyclization, enabling diversification of the benzofuran scaffold.

Table 5: Radical Reaction Parameters

Reagents/ConditionsInitiatorOutcomeSource
Bu₃SnH, AIBNAIBNAlkyl radical addition

Metabolic Transformations

In biological systems, cytochrome P450 enzymes mediate hydroxylation at the benzofuran or piperidine rings, as observed in structurally analogous compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as the inactivation of key signaling pathways involved in tumor growth .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
MCC1019A549 (Lung)16.4Inhibition of AKT signaling pathway
1-Methyl...SQ20B (Head/Neck)0.46Cytotoxic activity via H-bond interactions

Pharmacological Studies

The compound has been evaluated for its pharmacokinetic properties and therapeutic efficacy in preclinical models. For example, studies involving murine models have demonstrated its effectiveness in reducing colony-forming units in tuberculosis infections, suggesting its potential as an antimicrobial agent .

Potential in Infectious Disease Treatment

Research focused on optimizing compounds related to this structure has shown that modifications can lead to improved potency and reduced toxicity. This is crucial for developing treatments for drug-resistant infections .

Cosmetic Applications

The unique chemical structure of this compound may also lend itself to cosmetic formulations. The compound's properties could be beneficial in developing skin care products aimed at enhancing skin health or providing protective effects against environmental stressors.

Table 2: Cosmetic Formulation Considerations

PropertyImportance
StabilityEssential for product longevity
EfficacyMust demonstrate skin benefits
SafetyCompliance with regulatory standards

Case Studies and Research Findings

Several case studies have documented the applications of similar compounds in various fields:

  • Lead Optimization Studies : Investigations into the lead optimization of benzofuran derivatives have provided insights into how structural modifications can enhance drug-like properties while minimizing adverse effects .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of compounds derived from this class in treating conditions like cancer and infectious diseases, focusing on their pharmacodynamics and pharmacokinetics .

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The benzofuran moiety may contribute to its binding affinity and specificity, while the piperidine ring may enhance its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(6-methylbenzofuran-2-yl)piperidine with structurally or functionally related piperidine derivatives, emphasizing pharmacological activity, chemical reactivity, and applications.

Structural and Functional Analogues

Compound Name Key Structural Features Pharmacological/Chemical Properties Applications/Findings References
This compound Piperidine + 6-methylbenzofuran substituent Hypothesized serotonin/histamine antagonism Potential CNS or anti-inflammatory therapeutics (inferred)
Cyproheptadine Piperidine + dibenzo[a,e]cycloheptatriene Dual antihistaminic and antiserotonin activity Clinically used for allergies, migraine prophylaxis
1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine (PBXA8027) Piperidine + boronic ester-pyrazole Suzuki-Miyaura cross-coupling reactivity Medicinal chemistry building block for drug synthesis
1-Methyl-4-(methylamino)piperidine Piperidine + methylamino group Base compound with limited bioactivity Intermediate in organic synthesis

Pharmacological Activity

  • Cyproheptadine (1-methyl-4-dibenzo[a,e]cycloheptatrienylidine-piperidine):

    • Demonstrates potent antihistaminic (comparable to chlorpheniramine) and antiserotonin (exceeding lysergic acid diethylamide in some assays) effects .
    • Blocks serotonin-induced vasopressor responses and histamine-mediated edema in preclinical models .
    • Comparison to Target Compound : The benzofuran moiety in this compound may confer similar receptor interactions but with altered selectivity due to reduced aromatic bulk compared to cyproheptadine’s tricyclic system.
  • PBXA8027 (boronic ester analog):

    • Lacks direct pharmacological data but serves as a synthetic intermediate for Suzuki couplings .
    • Comparison : The target compound’s benzofuran group may enhance receptor binding compared to PBXA8027’s boron-based reactivity.

Biologische Aktivität

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 6-methylbenzofuran moiety. This structural configuration is significant as both benzofuran and piperidine derivatives are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzofuran exhibit notable anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung carcinoma (A549) cells. These compounds often exert their effects through multiple mechanisms:

  • Inhibition of Kinases : Many piperazine and piperidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can activate caspase pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The piperidine component enhances the activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant potency against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Compounds in this class may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : By inhibiting specific kinases, these compounds can halt the progression of the cell cycle, particularly in cancerous cells with dysregulated CDK activity.
  • Modulation of Apoptotic Pathways : The interaction with Bcl-2 family proteins influences the balance between pro-apoptotic and anti-apoptotic signals within cells .

Study 1: Anticancer Activity

In a study evaluating novel piperazine-benzofuran derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against Panc-1 and MCF-7 cell lines. The most promising candidates were further tested for their effects on cell cycle progression and apoptosis induction, confirming their potential as anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that specific piperidine-substituted compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Activity Type Cell Line / Bacteria IC50/MIC Value Mechanism
AnticancerPanc-1Low μMCDK Inhibition, Apoptosis Induction
AnticancerMCF-7Low μMCell Cycle Arrest
AntimicrobialStaphylococcus aureus50 µg/mLDisruption of Cell Membrane
AntimicrobialEscherichia coli75 µg/mLInhibition of Protein Synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine?

  • Methodology : A common approach involves coupling benzofuran derivatives with piperidine precursors. For example, nucleophilic substitution or condensation reactions in solvents like dichloromethane or methanol/water mixtures under reflux (60–80°C). Sodium hydroxide or acetate may act as a base to deprotonate intermediates, as seen in analogous syntheses of piperidine derivatives .
  • Characterization : Post-synthesis, purity is validated via HPLC (e.g., C18 columns with methanol/buffer mobile phases at pH 4.6) and structural confirmation via 1H^1H-/13C^{13}C-NMR to identify methyl groups, benzofuran rings, and piperidine environments .

Q. How is the purity and stability of this compound assessed in pharmaceutical research?

  • Analytical Workflow :

  • HPLC : Mobile phases often combine methanol with sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6) to achieve optimal resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) and detects impurities.
  • Stability Studies : Accelerated stability testing under varying pH, temperature, and humidity to identify degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Experimental Design :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. chlorinated solvents (dichloromethane) for reaction kinetics.
  • Temperature Gradients : Reflux (80–100°C) vs. microwave-assisted synthesis to reduce reaction time .
    • Case Study : Analogous piperidine derivatives achieved 75–84% yields using sodium acetate in methanol/water under reflux, suggesting similar conditions may improve this compound’s yield .

Q. How can contradictory pharmacological data for this compound be resolved?

  • Data Contradiction Analysis :

  • In Vitro/In Vivo Correlation : Replicate assays (e.g., receptor binding, enzyme inhibition) across multiple cell lines or animal models to assess reproducibility.
  • Metabolite Profiling : Use LC-MS to identify active or inhibitory metabolites that may explain divergent results .
  • Structural Analog Testing : Compare bioactivity of derivatives (e.g., 4-isopropylphenyl or trifluoromethyl analogs) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors, leveraging the benzofuran moiety’s aromatic stacking potential.
  • MD Simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers, focusing on piperidine’s conformational flexibility .
    • Validation : Cross-reference computational results with experimental IC50_{50} values from radioligand displacement assays .

Methodological Challenges

Q. What strategies mitigate toxicity concerns during preclinical studies?

  • Safety Profiling :

  • Acute Toxicity : OECD Guideline 423 testing in rodents, monitoring H300/H310 hazards (oral/ dermal toxicity) .
  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal aberrations.
  • Metabolic Stability : Incubate with liver microsomes to identify reactive metabolites via CYP450 inhibition assays .

Q. How can structural modifications enhance its blood-brain barrier (BBB) permeability?

  • Design Principles :

  • LogP Optimization : Aim for 2–3 via substituent adjustments (e.g., adding methyl groups to benzofuran or piperidine).
  • P-gp Efflux Inhibition : Introduce bulky groups (e.g., 4-isopropylphenyl) to reduce P-glycoprotein recognition .
  • In Silico BBB Prediction : Use tools like BBB Predictor or SwissADME to prioritize analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.